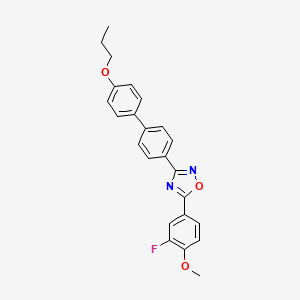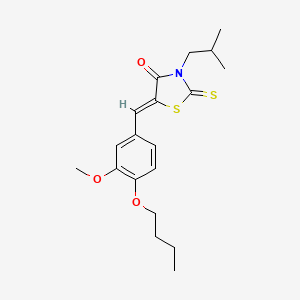![molecular formula C19H19N3O4 B5151721 5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)
5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL-417870 は、その独特な特性と潜在的な用途により、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、その独特の分子構造と反応性で知られており、学術研究と産業研究の両方で研究の対象となっています。
製造方法
合成経路と反応条件: CL-417870 の合成には、高収率と高純度を実現するために正確な条件を必要とする一連の化学反応が含まれます。合成経路は通常、中間体の調製から始まり、その後、さらに反応させて最終生成物を形成します。合成で使用される一般的な試薬には、特定の触媒、溶媒、および温度制御が含まれ、目的の反応経路がたどられるようにします。
工業生産方法: 工業的な環境では、CL-417870 の生産は、分取液体クロマトグラフィーなどの高度な技術を使用してスケールアップされます。 この方法は、化合物の大規模な精製と分離を可能にし、最終製品の一貫性と品質を確保します .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CL-417870 involves a series of chemical reactions that require precise conditions to achieve high yield and purity. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include specific catalysts, solvents, and temperature control to ensure the desired reaction pathway is followed.
Industrial Production Methods: In an industrial setting, the production of CL-417870 is scaled up using advanced techniques such as preparative liquid chromatography. This method allows for the purification and isolation of the compound on a large scale, ensuring consistency and quality in the final product .
化学反応の分析
反応の種類: CL-417870 は、酸化反応、還元反応、置換反応など、さまざまな種類の化学反応を起こします。これらの反応は、温度、圧力、pH レベルなどの特定の試薬と条件の存在によって影響を受けます。
一般的な試薬と条件: CL-417870 を含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応の条件は、目的の生成物を得るために注意深く制御されます。 たとえば、酸化反応には酸素または他の酸化剤の存在が必要になる場合があり、還元反応には水素または他の還元剤が必要になる場合があります .
生成される主な生成物: CL-417870 の反応から生成される主な生成物は、特定の反応経路と条件によって異なります。
科学研究での用途
CL-417870 は、化学、生物学、医学、産業など、科学研究において幅広い用途があります。化学では、さまざまな合成反応における試薬として使用され、新しい化合物と材料の開発に貢献しています。生物学では、酵素やその他の生体分子との相互作用など、生物系への潜在的な影響について研究されています。医学では、特定の分子経路を調節する能力など、潜在的な治療効果について調査されています。 産業では、CL-417870 は、医薬品や特殊化学薬品を含むさまざまな製品の製造に使用されています .
科学的研究の応用
CL-417870 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, CL-417870 is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, the compound is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular pathways. In industry, CL-417870 is used in the production of various products, including pharmaceuticals and specialty chemicals .
作用機序
CL-417870 の作用機序には、生物系内の特定の分子標的および経路との相互作用が含まれます。この化合物は、これらの標的に結合することでその効果を発揮し、細胞プロセスと機能の変化につながります。 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります .
類似の化合物との比較
CL-417870 は、他の類似の化合物と比較して、その構造と反応性においてユニークです。類似の化合物のいくつかには、他の塩素含有有機分子や配位錯体が含まれます。CL-417870 のユニークさは、その特定の分子構造にあり、これは独自の特性と反応性パターンをもたらします。 これは、さまざまな科学的および産業的用途に役立つ化合物です .
他に質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!
類似化合物との比較
CL-417870 is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include other chlorine-containing organic molecules and coordination complexes. The uniqueness of CL-417870 lies in its specific molecular configuration, which imparts distinct properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(23)6-4-9)15-16(20-11)21-18(26)22-17(15)25/h3-6,13,23H,7-8H2,1-2H3,(H3,20,21,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYDPOCMDNXSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)


![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
